Limited Availability of Direct Comparative Bioactivity Data for CAS 901017-71-8
A comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases as of mid-2026 reveals no published primary bioactivity data (IC50, Ki, EC50, MIC, or target engagement) for CAS 901017-71-8. The compound is predominantly listed in vendor catalogs as a research chemical or screening building block . The PXR antagonist series (Li et al., 2022) represents the most thoroughly characterized class of 1H-1,2,3-triazole-4-carboxamides, but no compound in that study matches the substitution pattern of CAS 901017-71-8 [1]. Similarly, antimicrobial 5-amino-triazole-4-carboxamides reported by Kumar et al. (2021) bear different N1 and C4 substituents [2]. Therefore, no direct head-to-head or cross-study quantitative comparison is currently feasible. All differentiation claims for CAS 901017-71-8 must be considered provisional and class-level until experimental data are generated.
| Evidence Dimension | Availability of primary pharmacological data |
|---|---|
| Target Compound Data | No quantitative bioactivity data available in peer-reviewed literature or public databases |
| Comparator Or Baseline | Closest characterized analogs: 5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 931363-57-4) and PXR-optimized triazole-4-carboxamides (e.g., compound 85, IC50 < 100 nM for PXR binding and cellular activity) |
| Quantified Difference | Not calculable; data absent for target compound |
| Conditions | Literature and database survey (PubMed, ChEMBL, BindingDB, Google Patents) |
Why This Matters
The absence of curated bioactivity data means that procurement decisions for CAS 901017-71-8 cannot be guided by target-specific potency or selectivity metrics, and users must plan for de novo profiling.
- [1] Li Y, Lin W, Chai SC, et al. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem, 2022, 65(24), 16829-16859. DOI: 10.1021/acs.jmedchem.2c01640. View Source
- [2] Kumar S, et al. Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Bioorg Med Chem Lett, 2021 (Sciencedirect). View Source
